N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1060352-13-7
VCID: VC21400701
InChI: InChI=1S/C15H16N2O2S/c1-17(2)14(18)10-11-5-7-12(8-6-11)16-15(19)13-4-3-9-20-13/h3-9H,10H2,1-2H3,(H,16,19)
SMILES: CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CS2
Molecular Formula: C15H16N2O2S
Molecular Weight: 288.4g/mol

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide

CAS No.: 1060352-13-7

Cat. No.: VC21400701

Molecular Formula: C15H16N2O2S

Molecular Weight: 288.4g/mol

* For research use only. Not for human or veterinary use.

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide - 1060352-13-7

Specification

CAS No. 1060352-13-7
Molecular Formula C15H16N2O2S
Molecular Weight 288.4g/mol
IUPAC Name N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]thiophene-2-carboxamide
Standard InChI InChI=1S/C15H16N2O2S/c1-17(2)14(18)10-11-5-7-12(8-6-11)16-15(19)13-4-3-9-20-13/h3-9H,10H2,1-2H3,(H,16,19)
Standard InChI Key KTSFMZPLEUQKQJ-UHFFFAOYSA-N
SMILES CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CS2
Canonical SMILES CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CS2

Introduction

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide is a synthetic organic compound of interest in medicinal chemistry due to its structural features and potential biological activity. This compound integrates a thiophene ring, a dimethylamino group, and a carboxamide functional group, making it a candidate for various pharmacological applications, particularly in anticancer and anti-inflammatory research.

Structural Characteristics

  • Molecular Formula: C16H18N2O2S

  • Molecular Weight: 318.39 g/mol

  • Key Functional Groups:

    • Thiophene ring: A sulfur-containing heterocyclic aromatic ring.

    • Dimethylamino group: A tertiary amine functional group.

    • Carboxamide group: A functional group containing a carbonyl attached to an amine.

The compound's structure allows for interactions with biological targets, potentially through hydrogen bonding or π-stacking interactions.

Synthesis and Characterization

The synthesis of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide typically involves:

  • Starting Materials:

    • Thiophene-2-carboxylic acid.

    • 4-(dimethylamino)benzaldehyde.

    • Coupling agents such as carbodiimides for amide bond formation.

  • Reaction Steps:

    • Activation of the carboxylic acid group on thiophene-2-carboxylic acid.

    • Condensation with the amine derivative to form the carboxamide bond.

  • Characterization Techniques:

    • NMR Spectroscopy: Used to confirm the chemical environment of hydrogen and carbon atoms.

    • Mass Spectrometry (MS): Determines the molecular weight.

    • Infrared (IR) Spectroscopy: Identifies functional groups through characteristic absorption peaks.

Biological Activity

Preliminary studies suggest that compounds with similar structures exhibit promising biological activities:

  • Anticancer Potential:

    • The thiophene ring system is known to interact with DNA or enzymes involved in cancer cell proliferation.

    • The dimethylamino group can enhance solubility and bioavailability, improving drug-like properties.

  • Anti-inflammatory Activity:

    • Carboxamide derivatives often inhibit enzymes like cyclooxygenase (COX), reducing inflammation.

  • Pharmacokinetics:

    • The presence of both hydrophilic (dimethylamino) and hydrophobic (thiophene) groups may balance solubility and membrane permeability.

Comparative Analysis

PropertyN-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamideRelated Compounds
Molecular Weight318.39 g/molVaries depending on substituents
SolubilityModerate in polar solventsSimilar for thiophene-based compounds
Biological ActivityAnticancer, anti-inflammatory potentialComparable activities observed in thiophene derivatives
StabilityStable under standard conditionsStability varies with functional group modifications

Research Implications

  • Drug Design:

    • Modifications to the thiophene or dimethylamino groups could optimize binding affinity to biological targets.

  • Structure-Activity Relationship (SAR):

    • Studies focusing on substituent effects on the phenyl or thiophene rings could reveal critical insights into activity enhancement.

  • Future Directions:

    • In vitro and in vivo studies are required to confirm pharmacological effects.

    • Computational modeling (e.g., docking studies) can predict potential targets and binding modes.

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